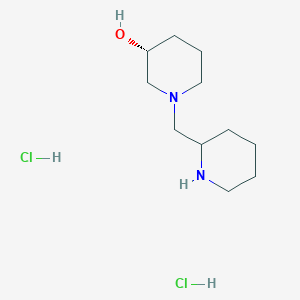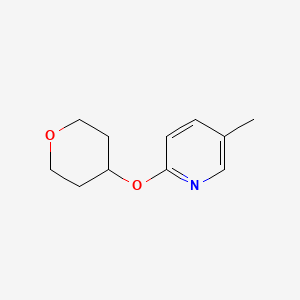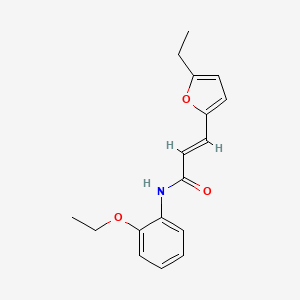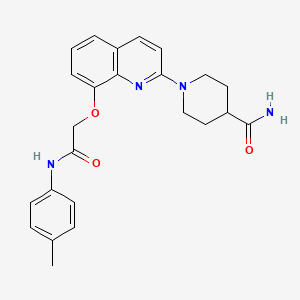
1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Synthetic efforts in the realm of quinoline derivatives have led to novel compounds with promising antimicrobial properties. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated potential as antimicrobial agents, showing efficacy against various bacterial and fungal strains (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006). Similarly, fluoroquinolone derivatives have been evaluated for their antibacterial and antifungal activities, with some compounds exhibiting significant antimicrobial activities (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Antifungal and Antibacterial Activities
Research on s-Triazine-Based Thiazolidinones as antimicrobial agents has highlighted the synthesis of thiazolidinone derivatives with significant activity against a range of bacteria and fungi, indicating the potential of quinoline and thiazolidinone hybrids in treating microbial infections (Patel, Patel, Kumari, & Patel, 2012).
Antituberculosis Activity
Novel fluoroquinolones have been synthesized and evaluated in vivo for their activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives as antituberculosis agents. Compounds in this class showed activity comparable to existing treatments, highlighting their potential in combatting tuberculosis (Shindikar & Viswanathan, 2005).
Biophysical Studies
Design and synthesis of novel triazole-based quinoline and coumarin compounds have explored their interactions with proteins such as bovine serum albumin and human serum albumin. These studies provide insight into the potential therapeutic applications of quinoline derivatives through their binding affinities and interactions with biological molecules (Paul, Roy, Saha Sardar, & Majhi, 2019).
Cytotoxic Activity
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines has revealed potent cytotoxic properties against various cancer cell lines. This research underscores the potential of quinoline derivatives in cancer therapy, offering a basis for the development of new anticancer agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Eigenschaften
IUPAC Name |
1-[8-[2-(4-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-16-5-8-19(9-6-16)26-22(29)15-31-20-4-2-3-17-7-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBNFELSIPACBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,6-dimethylmorpholino)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2860980.png)
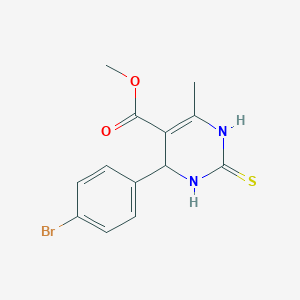

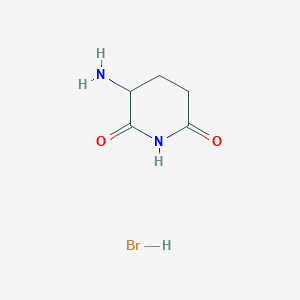
![[(2S,4S)-4-(Methoxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2860991.png)
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)

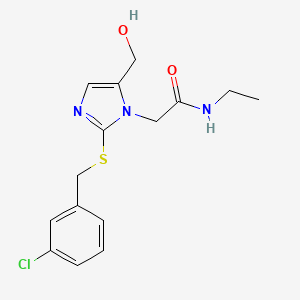
![N-(1,3-benzodioxol-5-yl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2860998.png)

